molecular formula C20H16N2O3 B5872326 N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-furamide

N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-furamide

Cat. No. B5872326
M. Wt: 332.4 g/mol
InChI Key: RISUVPGHXUSONN-SAPNQHFASA-N
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Description

N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-furamide, commonly known as ANF, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ANF is a furan-based compound that exhibits various biochemical and physiological effects, making it a promising candidate for drug development.

Scientific Research Applications

ANF has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. ANF has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. ANF also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, ANF has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of ANF is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the PI3K/Akt and NF-κB pathways. ANF has been shown to inhibit the phosphorylation of Akt, which is a key regulator of cell survival and proliferation. ANF also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ANF exhibits various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. ANF has been shown to induce apoptosis and cell cycle arrest in cancer cells, which leads to the inhibition of tumor growth. ANF also reduces the production of pro-inflammatory cytokines, which helps to reduce inflammation. In addition, ANF reduces oxidative stress and inflammation, which protects against neurodegeneration.

Advantages and Limitations for Lab Experiments

ANF has several advantages for lab experiments, including its small size, stability, and ease of synthesis. ANF can be easily synthesized in the lab, and its stability allows for long-term storage. However, ANF has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. ANF also exhibits some toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for ANF research, including the development of more potent analogs, the investigation of its mechanism of action, and the exploration of its therapeutic potential in other diseases. The development of more potent analogs of ANF could lead to the discovery of more effective drugs for cancer, inflammation, and neurodegenerative disorders. The investigation of its mechanism of action could provide insights into the signaling pathways that regulate cell survival, proliferation, and inflammation. The exploration of its therapeutic potential in other diseases, such as cardiovascular disease and diabetes, could expand the scope of ANF research.

Synthesis Methods

ANF can be synthesized through a multistep process that involves the condensation of aniline and furfural. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the resulting product is purified through column chromatography. The yield of ANF can be improved by optimizing the reaction conditions, such as temperature and reaction time.

properties

IUPAC Name

N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-19(21-16-10-5-2-6-11-16)17(14-15-8-3-1-4-9-15)22-20(24)18-12-7-13-25-18/h1-14H,(H,21,23)(H,22,24)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISUVPGHXUSONN-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329308
Record name N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

69763-54-8
Record name N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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